molecular formula C18H21NO2S B5847621 N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide

Cat. No. B5847621
M. Wt: 315.4 g/mol
InChI Key: RHZSCBOWSSFHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a synthetic compound that is used primarily in laboratory research to study the mechanisms of action and physiological effects of various drugs.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide works by selectively destroying dopaminergic neurons in the brain, which are responsible for producing the neurotransmitter dopamine. This results in a decrease in dopamine levels, which can lead to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects, including the destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the development of Parkinson's disease-like symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide in laboratory experiments is its ability to selectively target dopaminergic neurons in the brain, which makes it an effective tool for studying the mechanisms of action and physiological effects of various drugs. However, there are also limitations to its use, including the potential for toxicity and the fact that it does not accurately replicate the complex interactions that occur in vivo.

Future Directions

There are a number of future directions for research involving N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide, including the development of more effective and selective dopaminergic neuron-targeting compounds, the identification of new drug targets for the treatment of Parkinson's disease, and the development of new methods for studying the effects of drugs on the central nervous system.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenethylamine with 3-phenylthiopropanoic acid. The resulting product is then purified through a series of distillation and crystallization steps.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide has been used extensively in scientific research to study the mechanisms of action and physiological effects of various drugs. It has been shown to be an effective tool for studying the effects of drugs on the central nervous system, particularly in relation to Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-16-9-7-15(8-10-16)11-13-19-18(20)12-14-22-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZSCBOWSSFHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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